molecular formula C18H12N2O2 B14726632 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate CAS No. 6495-83-6

2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate

Cat. No.: B14726632
CAS No.: 6495-83-6
M. Wt: 288.3 g/mol
InChI Key: FJNQFFGLMSVQSR-UHFFFAOYSA-N
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Description

2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate typically involves the condensation of quinoline derivatives under specific conditions. Common reagents used in the synthesis include quinoline, acetic anhydride, and various catalysts. The reaction is usually carried out under reflux conditions with a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives.

    Quinoline N-oxide: An oxidized form of quinoline.

    Isoquinoline: A structural isomer of quinoline.

Uniqueness

2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

6495-83-6

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(1-oxidoquinolin-2-ylidene)quinolin-1-ium 1-oxide

InChI

InChI=1S/C18H12N2O2/c21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12H

InChI Key

FJNQFFGLMSVQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C3C=CC4=CC=CC=C4[N+]3=O)N2[O-]

Origin of Product

United States

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